molecular formula C18H20N2O3S B4745928 N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide

N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide

Cat. No.: B4745928
M. Wt: 344.4 g/mol
InChI Key: QGTICSZJLIEWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-677 or Ibutamoren and belongs to a class of compounds called growth hormone secretagogues (GHSs).

Mechanism of Action

MK-677 works by stimulating the release of GH from the pituitary gland. It does this by binding to the ghrelin receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in the secretion of GH and other hormones such as cortisol and prolactin.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of MK-677 are related to its ability to increase the secretion of GH and IGF-1. These hormones play important roles in growth, metabolism, and tissue repair. MK-677 has been shown to increase lean body mass and decrease fat mass in both animals and humans. It has also been shown to improve bone density, cognitive function, and sleep quality.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MK-677 in lab experiments is its ability to stimulate the secretion of GH and IGF-1 without the need for exogenous hormone administration. This makes it a useful tool for studying the physiological effects of GH and IGF-1. However, one limitation of using MK-677 is that it may not accurately reflect the effects of endogenous GH and IGF-1 secretion, as it may have additional effects on other hormones and physiological pathways.

Future Directions

There are several potential future directions for research on MK-677. One area of interest is in the development of novel GHSs that have improved efficacy and safety profiles. Another area of interest is in the use of MK-677 in the treatment of age-related conditions such as sarcopenia and osteoporosis. Additionally, there is interest in studying the effects of MK-677 on other physiological pathways, such as inflammation and immune function.
Conclusion:
In conclusion, MK-677 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It works by stimulating the secretion of GH and IGF-1 and has been shown to have several beneficial effects on body composition, bone density, and cognitive function. While there are limitations to its use in lab experiments, there are several potential future directions for research on MK-677.

Scientific Research Applications

MK-677 has been extensively studied for its potential therapeutic applications, particularly in the field of endocrinology. One of the primary applications of MK-677 is in the treatment of growth hormone deficiency (GHD). MK-677 has been shown to increase the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in both animals and humans.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-3-24(22,23)19(2)16-10-8-15(9-11-16)18(21)20-13-12-14-6-4-5-7-17(14)20/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTICSZJLIEWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide
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N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide

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